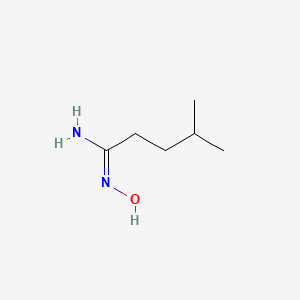
4-Carbamoyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carbamoyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoic acid is a complex organic compound with the molecular formula C13H12N2O5. It is a derivative of phthalic anhydride and has various applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Mechanism of Action
Mode of Action
It is known that the compound can rapidly conjugate with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This suggests that it may interact with its targets through covalent bonding, leading to changes in the targets’ function.
Biochemical Pathways
Given its potential for rapid conjugation with carboxyl linkers, it may be involved in protein degradation pathways . The downstream effects of these pathways could include changes in protein levels and cellular functions.
Result of Action
Given its potential involvement in protein degradation pathways , it may lead to changes in protein levels and cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Carbamoyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoic acid typically involves the reaction of phthalic anhydride with appropriate amines and carboxylic acids under controlled conditions. The reaction conditions include the use of strong bases or acids, high temperatures, and specific solvents to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of reactors and specialized equipment to ensure consistent quality and yield. The process involves careful monitoring of reaction parameters such as temperature, pressure, and pH to achieve optimal results.
Chemical Reactions Analysis
Types of Reactions: 4-Carbamoyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies related to enzyme inhibition and protein interactions. Medicine: Industry: It is used in the manufacturing of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Phthalimide
N-phthaloyl-l-glutamine
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)
Uniqueness: 4-Carbamoyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoic acid is unique in its structure and reactivity compared to other similar compounds. Its specific functional groups and molecular arrangement contribute to its distinct properties and applications.
Properties
IUPAC Name |
5-amino-2-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c14-10(16)6-5-9(13(19)20)15-11(17)7-3-1-2-4-8(7)12(15)18/h1-4,9H,5-6H2,(H2,14,16)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKLVQRQCLMCIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7607-72-9, 2110-19-2 |
Source


|
| Record name | N-alpha-phthaloyl-DL-glutamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007607729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phthalyl-DL-glutamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Hydroxy-2-[[2-(4-methoxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7807012.png)
![3-amino-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B7807018.png)
![4-{[(3-Methoxyphenyl)formamido]methyl}benzoic acid](/img/structure/B7807030.png)

![4-Oxo-4-[4-(trifluoromethoxy)phenyl]butanoic acid](/img/structure/B7807046.png)



![1-[(3-Methoxy-4-methylphenyl)methyl]hydrazine](/img/structure/B7807072.png)




